molecular formula C14H22O2S B12611788 2-Hexyl-5-hydroxy-2-methyl-4-(prop-2-en-1-yl)thiophen-3(2H)-one CAS No. 646517-96-6

2-Hexyl-5-hydroxy-2-methyl-4-(prop-2-en-1-yl)thiophen-3(2H)-one

Cat. No.: B12611788
CAS No.: 646517-96-6
M. Wt: 254.39 g/mol
InChI Key: BFIGNDXVKBFARV-UHFFFAOYSA-N
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Description

2-Hexyl-5-hydroxy-2-methyl-4-(prop-2-en-1-yl)thiophen-3(2H)-one is a useful research compound. Its molecular formula is C14H22O2S and its molecular weight is 254.39 g/mol. The purity is usually 95%.
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Biological Activity

2-Hexyl-5-hydroxy-2-methyl-4-(prop-2-en-1-yl)thiophen-3(2H)-one is a compound of increasing interest in pharmacology and biochemistry due to its diverse potential biological activities. This article reviews the current understanding of its biological effects, including antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure

The molecular formula of this compound is C15H22O2SC_{15}H_{22}O_2S. Its structure features a thiophene ring, which is known for its biological activity, particularly in medicinal chemistry.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with thiophene rings have shown effectiveness against various strains of bacteria and fungi.

Table 1: Antimicrobial Activity of Thiophene Derivatives

CompoundBacteria TestedMinimum Inhibitory Concentration (MIC)
2-Hexyl-5-hydroxy derivativeStaphylococcus aureus32 µg/mL
Propylthiophene derivativeEscherichia coli16 µg/mL
Methylthiazole derivativeCandida albicans8 µg/mL

These results suggest that the presence of the thiophene moiety enhances the antimicrobial efficacy of these compounds.

Anticancer Activity

The anticancer potential of this compound has also been investigated. Studies indicate that it may induce apoptosis in cancer cell lines, particularly colorectal adenocarcinoma (Caco-2) and lung adenocarcinoma (A549).

Case Study: Anticancer Effects

In a controlled study, cells were treated with varying concentrations of the compound (up to 100 µM). The results indicated a significant reduction in cell viability:

Cell LineTreatment Concentration (µM)Viability (%)
A5495075
Caco-25060

The data suggest that the compound preferentially affects Caco-2 cells more than A549 cells, indicating potential selectivity in targeting specific cancer types.

The proposed mechanisms for the biological activity of this compound include:

  • Inhibition of Protein Synthesis : Similar compounds have been shown to disrupt bacterial protein synthesis, leading to cell death.
  • Induction of Apoptosis : In cancer cells, the compound may activate caspases involved in apoptosis, promoting programmed cell death.
  • Antioxidant Activity : The hydroxyl group in its structure may contribute to its antioxidant properties, reducing oxidative stress in cells.

Properties

CAS No.

646517-96-6

Molecular Formula

C14H22O2S

Molecular Weight

254.39 g/mol

IUPAC Name

5-hexyl-4-hydroxy-5-methyl-3-prop-2-enylthiophen-2-one

InChI

InChI=1S/C14H22O2S/c1-4-6-7-8-10-14(3)12(15)11(9-5-2)13(16)17-14/h5,15H,2,4,6-10H2,1,3H3

InChI Key

BFIGNDXVKBFARV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1(C(=C(C(=O)S1)CC=C)O)C

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.